Introduction: The Strategic Importance of Polychlorofluoroanilines
Introduction: The Strategic Importance of Polychlorofluoroanilines
An In-depth Technical Guide to 2,4-Dichloro-3-fluoroaniline (CAS: 443-93-6)
In the landscape of modern medicinal and agricultural chemistry, halogenated aromatic amines serve as foundational scaffolds for constructing complex, biologically active molecules. The specific placement of chlorine and fluorine atoms on an aniline ring profoundly influences a molecule's physicochemical properties, including lipophilicity, metabolic stability, and target binding affinity.[1][2][3] 2,4-Dichloro-3-fluoroaniline is a key building block whose unique substitution pattern offers a versatile platform for chemical innovation. This guide provides an in-depth technical overview of its synthesis, chemical behavior, applications, and handling, designed for researchers, chemists, and drug development professionals. Its utility as a pharmaceutical and agrochemical intermediate makes a thorough understanding of its properties essential for leveraging its full potential in organic synthesis.[4][5]
Section 1: Core Physicochemical & Spectroscopic Profile
A precise understanding of a compound's physical and spectral properties is the bedrock of its application in controlled chemical synthesis. These parameters dictate storage conditions, solvent choices, and the analytical methods required for quality control.
Physicochemical Properties
The properties of 2,4-Dichloro-3-fluoroaniline are summarized below. This data is critical for process design, including reaction temperature control and purification strategies like distillation or recrystallization.
| Property | Value | Source(s) |
| CAS Number | 443-93-6 | [6][7] |
| Molecular Formula | C₆H₄Cl₂FN | [6][8] |
| Molecular Weight | 180.01 g/mol | [4][6] |
| Appearance | Solid (Typical) | N/A |
| Boiling Point | 254.4 ± 35.0 °C at 760 mmHg | [6] |
| Density | 1.5 ± 0.1 g/cm³ | [6] |
| Flash Point | 107.6 ± 25.9 °C | [6] |
| LogP (Octanol/Water) | 3.41 | [6] |
| Storage | Room temperature, dry, sealed, keep in dark place | [4][9] |
Spectroscopic Signature
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region, with coupling patterns influenced by the adjacent chlorine and fluorine atoms. The amine (NH₂) protons will appear as a broad singlet, the chemical shift of which is sensitive to solvent and concentration.[12][13]
-
¹³C NMR: The carbon spectrum will display six unique signals for the aromatic carbons, with the carbon atoms bonded to fluorine exhibiting characteristic splitting (C-F coupling).[11][14]
-
Mass Spectrometry (MS): Electron Ionization (EI) mass spectrometry would show a molecular ion peak (M⁺) and characteristic isotopic peaks for the two chlorine atoms (M, M+2, M+4), confirming the elemental composition.[10][15]
-
Infrared (IR) Spectroscopy: The IR spectrum will feature characteristic absorption bands for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-N stretching, and vibrations corresponding to the halogen-substituted aromatic ring.[11][15]
Section 2: Synthesis and Manufacturing
The synthesis of polychlorofluoroanilines typically involves multi-step pathways that require careful control of reaction conditions to ensure high yield and purity while minimizing side reactions such as dehalogenation.[16][17] A plausible and industrially relevant approach for 2,4-Dichloro-3-fluoroaniline involves the nitration of a suitable precursor followed by reduction.
Proposed Synthetic Workflow
A logical synthetic route starts with 1,3-dichloro-2-fluorobenzene, a readily available starting material. This precursor is first nitrated to introduce a nitro group, which is then subsequently reduced to the target aniline.
Caption: Proposed two-step synthesis of 2,4-Dichloro-3-fluoroaniline.
Detailed Experimental Protocol: Reduction of Nitro-Intermediate
This protocol describes the reduction of the nitro-intermediate, a critical step in aniline synthesis. The choice of a catalytic hydrogenation method is based on its high efficiency and cleaner reaction profile compared to metal-acid reductions.[17]
Objective: To synthesize 2,4-Dichloro-3-fluoroaniline from 2,4-dichloro-3-fluoro-1-nitrobenzene via catalytic hydrogenation.
Reagents & Equipment:
-
2,4-dichloro-3-fluoro-1-nitrobenzene (1.0 eq)
-
Palladium on carbon (5% Pd/C, 1-5 mol%)
-
Ethanol or Methanol (Solvent)
-
Hydrogen gas (H₂)
-
Parr hydrogenator or similar high-pressure reactor
-
Filtration apparatus (e.g., Buchner funnel with Celite®)
-
Rotary evaporator
Methodology:
-
Reactor Setup: Ensure the high-pressure reactor is clean and dry. Purge the vessel thoroughly with an inert gas (e.g., nitrogen or argon) to remove any residual oxygen.
-
Charging the Reactor: To the reactor vessel, add the 2,4-dichloro-3-fluoro-1-nitrobenzene, followed by the ethanol/methanol solvent. Finally, add the 5% Pd/C catalyst. Causality Note: The catalyst is added last to minimize handling of the dry, potentially pyrophoric powder.
-
Hydrogenation: Seal the reactor. Purge the headspace multiple times with hydrogen gas to replace the inert atmosphere. Pressurize the reactor to the target pressure (e.g., 50-100 psi).
-
Reaction Execution: Begin vigorous stirring and heat the reaction mixture to a controlled temperature (e.g., 40-60°C). The reaction is exothermic; careful temperature monitoring is crucial. Expert Insight: Maintaining a moderate temperature and pressure is key to selectively reducing the nitro group without initiating hydrodehalogenation, a common side reaction that can cleave the C-Cl bonds.[16]
-
Monitoring & Completion: Monitor the reaction progress by observing the cessation of hydrogen uptake. This indicates the reaction is complete.
-
Work-up & Purification: a. Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with inert gas. b. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Safety Note: The catalyst on the filter pad may be pyrophoric upon exposure to air while wet with solvent. Quench it carefully with water before disposal. c. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent. d. The resulting crude product can be further purified by recrystallization or vacuum distillation to achieve high purity (>98%).[18]
Section 3: Chemical Reactivity and Applications
The synthetic utility of 2,4-Dichloro-3-fluoroaniline stems from the reactivity of the amino group and the unique electronic nature of the halogenated aromatic ring.
Core Reactivity
The presence of three electron-withdrawing halogens deactivates the aromatic ring towards electrophilic substitution, but the powerful activating effect of the amino group still directs reactions. The amine itself is a versatile functional handle.
Caption: Key reactions involving the amine group of the title compound.
-
Acylation: The amine readily reacts with acid chlorides or anhydrides to form stable amides. This is a common step for protecting the amine or for building more complex molecular structures.[19]
-
Diazotization: Treatment with nitrous acid (generated from NaNO₂ and a strong acid) converts the primary amine into a diazonium salt. This intermediate is highly valuable as it can be subsequently replaced by a wide variety of functional groups (e.g., -H, -OH, -CN, other halogens) via Sandmeyer or related reactions.[19]
-
N-Alkylation: The amine can be alkylated, although over-alkylation can be an issue. This reaction is fundamental for synthesizing secondary or tertiary aniline derivatives.[19]
Applications in Industry
The structure of 2,4-Dichloro-3-fluoroaniline makes it an attractive intermediate for industries where biological activity is paramount.
-
Agrochemicals: It is a key component in the synthesis of modern herbicides and insecticides.[4][5] The specific halogenation pattern contributes to the final product's efficacy, stability, and selectivity, helping to control weeds in major crops like corn and soybeans.[4][5]
-
Pharmaceuticals: As a halogenated aniline, it is used in the development of specialty chemicals and active pharmaceutical ingredients (APIs).[3][4] The incorporation of both chlorine and fluorine is a well-established strategy in drug design to enhance potency and modulate metabolic pathways.[2][20] It serves as a building block for nitrogen-containing heterocycles, which are prevalent in many drug scaffolds.[4]
Section 4: Safety, Handling, and Storage
Working with halogenated anilines requires strict adherence to safety protocols due to their potential toxicity.
Hazard Profile
Based on data for structurally similar compounds like dichloroanilines, 2,4-Dichloro-3-fluoroaniline should be handled as a hazardous substance.[21][22][23]
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[21]
-
Irritation: Causes skin irritation and serious eye irritation. May cause respiratory irritation.[21]
-
Environmental Hazard: Likely toxic to aquatic life with long-lasting effects.[24]
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[22] Eyewash stations and safety showers must be readily accessible.[22]
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[21][22]
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and protective clothing to prevent skin contact.[21][22]
-
Respiratory Protection: If dusts are generated, use a NIOSH/MSHA-approved respirator with appropriate cartridges.[22]
-
Storage and Disposal
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9] Keep away from incompatible materials such as strong oxidizing agents and acids.[24][25]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[21]
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